molecular formula C21H18FN3O2 B368592 N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide CAS No. 919972-17-1

N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide

Cat. No.: B368592
CAS No.: 919972-17-1
M. Wt: 363.4g/mol
InChI Key: OOMIJMBORGNZMR-UHFFFAOYSA-N
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Description

N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a benzimidazole-derived compound featuring a 4-fluorophenylmethyl group at the 1-position of the benzimidazole core, an ethyl linker at the 2-position, and a 2-furylcarboxamide moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are often associated with biological activity in medicinal chemistry.

Properties

IUPAC Name

N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMIJMBORGNZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .

Mechanism of Action

The mechanism of action of N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the furan ring contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and inferred properties between the target compound and its analogs:

Compound Name Substituent on Benzimidazole Linkage Carboxamide Group Molecular Weight Key Features
Target Compound 4-fluorophenylmethyl Ethyl 2-furyl ~375.4 (inferred) Fluorine enhances electronegativity; ethyl linker adds flexibility .
N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide () 4-chlorophenylmethyl Methyl 2-furyl, N-methyl 375.4 Chlorine increases lipophilicity; N-methyl may reduce metabolic stability.
N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide () 2-(4-chloro-3-methylphenoxy)ethyl Ethyl 2-furyl ~437.9 (calc.) Bulky phenoxy group may hinder binding; chloro and methyl enhance steric effects.
2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide () 4-methoxyphenylmethyl Ethyl 2-furyl 375.4 Methoxy group is electron-donating, altering electronic properties of the benzimidazole.

Key Observations from Structural Comparisons

Substituent Effects on Aromatic Rings Fluorine vs. Chlorine: The target compound’s 4-fluorophenyl group offers a balance between electronegativity and steric bulk compared to the 4-chlorophenyl analog (). Chlorine’s larger size and higher lipophilicity may improve membrane permeability but could reduce target specificity .

Linker Flexibility and Positioning

  • The ethyl linker in the target compound and ’s analog provides greater conformational flexibility compared to the methyl linker in ’s compound. This flexibility may optimize the orientation of the furylcarboxamide group for target engagement .

In contrast, the unmodified carboxamide in the target compound retains this capability .

Biological Activity

N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzimidazole moiety : This component is known for its diverse biological activities.
  • Furylcarboxamide group : This group can influence the compound's pharmacokinetics and biological interactions.

The molecular formula for this compound is C20H20FN3O2C_{20}H_{20}FN_{3}O_{2}, with a molecular weight of approximately 357.39 g/mol.

Anticancer Activity

Research indicates that compounds with a benzimidazole core exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of tubulin polymerization : This disrupts mitotic spindle formation, leading to cell cycle arrest.
  • Activation of caspases : This initiates the apoptotic cascade, ultimately resulting in cell death.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains, attributed to:

  • Disruption of bacterial cell walls : The compound may interfere with peptidoglycan synthesis.
  • Inhibition of nucleic acid synthesis : This can prevent bacterial replication and survival.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated:

  • IC50 values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent activity.
Cell LineIC50 (µM)
MCF-7 (Breast)5.4
HeLa (Cervical)3.8
A549 (Lung)4.0

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings were promising:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

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